molecular formula C8H5F2N B1306069 4,7-difluoro-1H-indole CAS No. 247564-55-2

4,7-difluoro-1H-indole

Cat. No.: B1306069
CAS No.: 247564-55-2
M. Wt: 153.13 g/mol
InChI Key: WXDUAQYBARJXOQ-UHFFFAOYSA-N
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Description

4,7-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The addition of fluorine atoms at the 4 and 7 positions of the indole ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

4,7-Difluoro-1H-indole plays a role in various biochemical reactions due to its unique structure. The fluorine atoms can enhance the compound’s stability and influence its interactions with biomolecules. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptors, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can affect the compound’s biological activity .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery, leading to changes in the transcriptional profile of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing cellular functions. At high doses, it may cause toxic or adverse effects, including cytotoxicity, organ damage, or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce additional functional groups or modify existing ones. These metabolic transformations can affect the compound’s activity, stability, and excretion. Additionally, this compound may influence metabolic flux by interacting with key enzymes or cofactors, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments. These factors play a crucial role in determining the compound’s biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can affect cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 4,7-dihydroxyindole using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

Properties

IUPAC Name

4,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDUAQYBARJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381101
Record name 4,7-difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-55-2
Record name 4,7-difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-difluoro-1H-indole
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